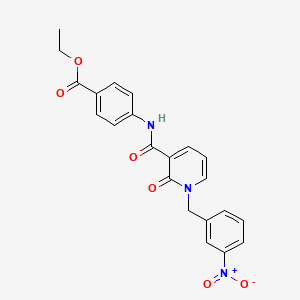

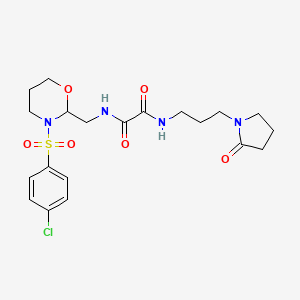

Ethyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that likely contains a benzene ring (based on the “benzoate” portion of the name) and a pyridine ring (based on the “dihydropyridine” portion of the name). The “ethyl” and “carboxamido” groups are common functional groups in organic chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the nitro group, and the formation of the amide and ester groups . The exact order and conditions of these steps would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene and pyridine rings, for example, would contribute to the compound’s aromaticity, while the nitro, amide, and ester groups would likely be involved in various intermolecular interactions .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The nitro group, for example, is often involved in electrophilic aromatic substitution reactions . The amide and ester groups could undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting and boiling points, its solubility in various solvents, and its reactivity with other chemicals .Applications De Recherche Scientifique

Chemical Reactions and Synthesis

Ethyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate and related compounds have been studied for their reactivity and potential in synthesis. For instance, ethylamine and ethanolamine have been shown to react with similar compounds, leading to the opening of the β-lactam ring through C7–N bond cleavage and simultaneous amidation of the ester groups. This transformation facilitates the formation of enantiomerically pure pyrrolidine derivatives, showcasing the compound's utility in stereoselective synthesis (Valiullina et al., 2020).

Pharmaceutical Applications

In the pharmaceutical domain, the compound's derivatives have been explored for their potential as prodrugs to enhance oral pharmacokinetics. For example, para-acetoxybenzyl-based prodrugs of hydroxamate-based inhibitors have shown improved plasma exposure compared to their parent compounds, indicating potential applications in oral therapy for conditions like neuropathic pain (Rais et al., 2017).

Material Science and Polymer Research

In material science, compounds related to this compound have been utilized in the synthesis of mesogenic compounds and polymers for optical storage. For instance, the crystal and molecular structure of nematic compounds with large lateral benzene ring-containing substituents, such as 4-nitrobenzyl 2,5-bis(4-ethyloxybenzoyloxy)-benzoate, have been determined, providing insights into their mesomorphic behavior and potential applications in liquid crystal displays and other optical devices (Hoffmann et al., 1996).

Mécanisme D'action

Target of Action

Compounds with a dihydropyridine structure are often calcium channel blockers. They bind to L-type calcium channels in the heart and blood vessels, reducing calcium influx and causing muscle relaxation .

Mode of Action

The compound might interact with its target through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The nitrobenzyl group could potentially undergo a redox reaction or act as a leaving group .

Biochemical Pathways

If this compound is a calcium channel blocker, it would affect the calcium signaling pathway. This could lead to decreased muscle contraction, reduced heart rate, and vasodilation .

Pharmacokinetics

The compound’s pharmacokinetics would depend on its physicochemical properties, such as its solubility, stability, and permeability. The ethyl and benzoate groups might enhance its lipophilicity, potentially improving its absorption and distribution .

Result of Action

The cellular effects would depend on the specific targets of the compound. If it’s a calcium channel blocker, it could lead to relaxation of cardiac and smooth muscle, reducing blood pressure and heart rate .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could influence the compound’s action. For example, acidic conditions might promote protonation of the compound, potentially affecting its binding to targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it might pose a dust explosion hazard. If it is a liquid, it might be flammable. It could also be harmful or toxic if ingested, inhaled, or in contact with the skin .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-[[1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O6/c1-2-31-22(28)16-8-10-17(11-9-16)23-20(26)19-7-4-12-24(21(19)27)14-15-5-3-6-18(13-15)25(29)30/h3-13H,2,14H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRWVXJKLHDINO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2936855.png)

![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)phenyl sulfide](/img/structure/B2936856.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2936859.png)

![(S,S)-1,2-Bis[boranato(tert-butyl)methylphosphino]ethane](/img/structure/B2936860.png)

![Lithium 1-(cyclobutylmethyl)-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2936866.png)

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2936872.png)

![3-Chloro-6-[(2-chloro-6-fluorophenyl)methyl]pyridazine](/img/structure/B2936873.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2936874.png)